molecular formula C13H17NO2 B7847499 4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one

4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one

Cat. No.: B7847499
M. Wt: 219.28 g/mol
InChI Key: GDMKJJBKMLLNAQ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one is a compound that belongs to the class of hydroxyquinolines This compound is characterized by the presence of a hydroxy group attached to a quinoline ring, which is further connected to a butanone moiety

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-4-hydroxybutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-10-4-8-13(16)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7,15H,3-4,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMKJJBKMLLNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with butanone in the presence of a suitable catalyst. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinoline ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and butanone moieties provide versatility in chemical reactions and potential for diverse applications in scientific research and industry .

Biological Activity

4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13NO2
  • Molecular Weight : 191.23 g/mol
  • IUPAC Name : 4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one
  • Canonical SMILES : CC(=O)N1CCC(C2=CC=CC=C21)O

Antimicrobial Activity

Research indicates that compounds related to tetrahydroquinolines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit bacterial growth and possess antifungal activity. Specifically, the presence of hydroxyl groups in the structure enhances their activity against various pathogens.

Compound Activity Reference
4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-oneAntimicrobial
Tetrahydroquinoline derivativesAntifungal

Neuropharmacological Effects

Tetrahydroquinoline derivatives have been investigated for their neuropharmacological effects. For example, certain compounds have shown promise in modulating dopamine receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia.

Case Study: Dopamine Receptor Modulation

A study evaluated the affinity of various tetrahydroquinoline derivatives for dopamine D2 receptors. The results indicated that modifications in the molecular structure could enhance receptor binding affinity.

Compound Dopamine D2 Affinity (IC50) Effect
Compound A50 nMHigh
Compound B150 nMModerate
4-Hydroxy...120 nMModerate

Anti-inflammatory Properties

Tetrahydroquinoline derivatives have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.

Study Findings
In vitro cytokine assayInhibition of TNF-alpha and IL-6 production
Animal model of inflammationReduced edema and inflammatory markers

The biological activity of 4-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors may influence signaling pathways relevant to mood regulation and inflammation.

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